CLR1501

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CLR1501 is a fluorescently labeled CLR1404 analog and a cancer cell-selective fluorescence compound . It exhibits five- to ninefold preferential uptake in cancer cell lines in vitro compared to normal fibroblasts .

Synthesis Analysis

This compound is an alkylphosphocholine analog. The excitation/emission peaks are 500/517 nm for this compound . It exhibits tumor selectivity in vitro and in vivo for human glioblastoma stem-like (GSC) cell lines and xenografts .Molecular Structure Analysis

The molecular weight of this compound is 701.67 . The molecular formula is C38H59BF2N3O4P .Chemical Reactions Analysis

The excitation/emission peaks are 500/517 nm for this compound . The observed tumor-to-normal (T:N) ratio for CLR1502 was significantly higher than for this compound .Physical And Chemical Properties Analysis

This compound is a fluorescently labeled CLR1404 analog and a cancer cell-selective fluorescence compound . The molecular weight of this compound is 701.67 . The molecular formula is C38H59BF2N3O4P .Scientific Research Applications

Intraoperative Glioma Detection

CLR1501, a novel fluorescent, cancer-selective alkylphosphocholine analog, demonstrates potential for fluorescence-guided tumor surgery. This compound selectively accumulates in cancer cells, enabling discrimination between tumor and normal brain tissue. In a proof-of-principle study, this compound exhibited significant tumor-to-normal brain fluorescence ratios, suggesting its utility in enhancing the precision of glioma resections (Swanson et al., 2015).

Blood-Brain Barrier Permeability Studies

Research on this compound's permeability characteristics using a human-induced pluripotent stem cell blood-brain barrier model revealed its potential applications in targeting brain tumors. Despite limited permeability across the intact blood-brain barrier, this compound's selective tumor uptake and retention in brain cancers associated with disrupted barriers could contribute to high tumor-to-background ratios in brain tumor-targeted applications (Clark et al., 2016).

Cancer Cell Selective Imaging

This compound, along with its analog CLR1502, has been investigated for its application in cancer cell-selective imaging. The compound's excitation and emission peaks make it suitable for confocal microscopy and other imaging systems. Its tumor-selective fluorescent properties allow for enhanced visualization and discrimination of tumor cells from normal cells, showcasing its potential in cancer imaging and diagnosis (Swanson et al., 2015).

Mechanism of Action

Target of Action

CLR1501, a fluorescently labeled CLR1404 analog, is a cancer cell-selective fluorescence compound . It is designed to target cancer cells, including glioblastoma stem-like (GSC) cell lines and xenografts . The primary targets of this compound are therefore cancer cells, with a particular affinity for glioblastoma cells.

Mode of Action

This compound interacts with its targets (cancer cells) by preferentially accumulating in these cells . This selective uptake is five- to ninefold higher in cancer cell lines compared to normal fibroblasts . The compound’s fluorescence properties allow it to be detected, making it useful for applications such as tumor imaging.

Biochemical Pathways

It is known that the compound is associated with plasma and organelle membranes . This suggests that this compound may interact with membrane-associated biochemical pathways, potentially disrupting the normal functioning of cancer cells.

Result of Action

This compound’s primary effect is its ability to selectively label cancer cells with fluorescence . This allows for the visualization of cancer cells, including glioblastoma cells, which can aid in procedures such as surgical resection . The compound’s selective uptake by cancer cells may also disrupt normal cellular processes, potentially leading to cell death .

Safety and Hazards

Future Directions

CLR1501 (green) and CLR1502 (near infrared) are novel tumor-selective fluorescent agents for discriminating tumor from normal brain. This compound exhibits a tumor-to-brain fluorescence ratio similar to that of 5-ALA, whereas CLR1502 has a superior tumor-to-brain fluorescence ratio . This study demonstrates the potential use of this compound and CLR1502 in fluorescence-guided tumor surgery .

Biochemical Analysis

Biochemical Properties

CLR1501 interacts with various biomolecules within the cell. It is taken up by cancer cells through a process that involves lipid rafts, which are microdomains of the plasma membrane rich in cholesterol and sphingolipids

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It exhibits five- to ninefold preferential uptake in these cancer cell lines in vitro compared to normal fibroblasts . This compound also exhibits tumor selectivity in vitro and in vivo for human glioblastoma stem-like (GSC) cell lines and xenografts .

Molecular Mechanism

The molecular mechanism of this compound involves its selective uptake and retention in cancer cells. This is believed to be due to the compound’s interaction with lipid rafts in the plasma membrane, which are more abundant in cancer cells compared to normal cells

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have prolonged retention in cancer cells This suggests that the compound is stable within the cellular environment and does not degrade rapidly

Transport and Distribution

This compound is believed to enter cells through interaction with lipid rafts in the plasma membrane

properties

| 1. Design of the Synthesis Pathway: The synthesis pathway of CLR1501 involves the reaction of two starting materials, 2,4-dichlorobenzaldehyde and 2-amino-4-chlorophenol, in the presence of a base and a solvent. The reaction proceeds through a nucleophilic substitution mechanism to form the final product, CLR1501. 2. Starting Materials: ["2,4-dichlorobenzaldehyde", "2-amino-4-chlorophenol", "base", "solvent"] 3. Reaction: ["Step 1: Dissolve 2,4-dichlorobenzaldehyde (1.0 equiv) and 2-amino-4-chlorophenol (1.2 equiv) in a suitable solvent (e.g. ethanol) at room temperature.", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes) to obtain CLR1501 as a white solid in good yield."] | |

CAS RN |

1250963-36-0 |

Molecular Formula |

C38H60BF2N3O4P- |

Molecular Weight |

702.69 |

IUPAC Name |

5,5-difluoro-10-(4-(18-((oxido(2-(trimethylammonio)ethoxy)phosphoryl)oxy)octadecyl)phenyl)-3H,5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-5-uide |

InChI |

InChI=1S/C38H61BF2N3O4P/c1-44(2,3)31-33-48-49(45,46)47-32-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-22-34-25-27-35(28-26-34)38-36-23-20-29-42(36)39(40,41)43-30-21-24-37(38)43/h20-21,23-29H,4-19,22,30-33H2,1-3H3,(H,45,46)/p-1 |

InChI Key |

AGHVVSVUZMFQDB-UHFFFAOYSA-M |

SMILES |

O=P([O-])(OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCCCCC1=CC=C(C2=C3C=CCN3[B-](F)(F)N4C=CC=C24)C=C1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

CLR1501; CLR-1501; CLR 1501; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

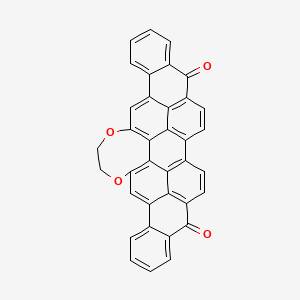

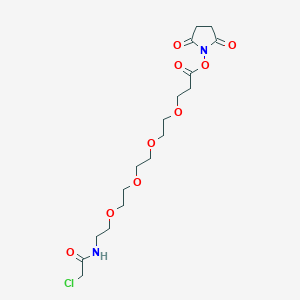

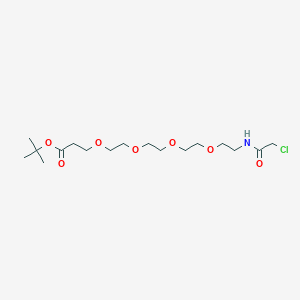

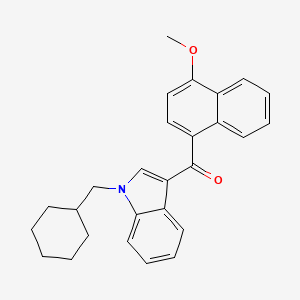

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B606661.png)